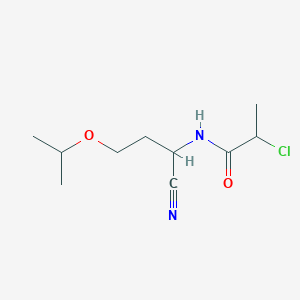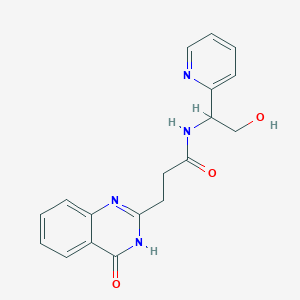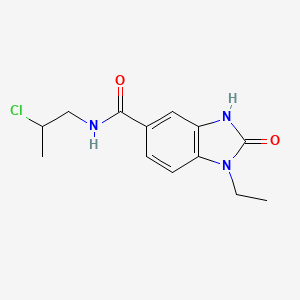
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide is an organic compound with a complex structure that includes a chloro group, a cyano group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide typically involves multiple steps. One common method starts with the reaction of 2-chloropropanamide with a suitable cyanide source to introduce the cyano group. This is followed by the reaction with 3-propan-2-yloxypropylamine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Amines are typically formed.
Hydrolysis: Carboxylic acids and amines are produced.
Applications De Recherche Scientifique
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyano groups can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. The propanamide backbone provides structural stability and facilitates binding to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2-methylphenyl)propanamide
- 2-chloro-N-(6-cyanopyridin-3-yl)propanamide
Uniqueness
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. Its structure allows for specific binding and reactivity that may not be achievable with similar compounds.
Propriétés
IUPAC Name |
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-7(2)15-5-4-9(6-12)13-10(14)8(3)11/h7-9H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSUNBAMLIGTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C#N)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[(3-chloro-5-methoxybenzoyl)-methylamino]propan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7432051.png)
![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432074.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[2-(3,3-dimethylpiperidin-1-yl)ethyl]amino]-N-methylacetamide](/img/structure/B7432077.png)
![N-[2-[ethoxy(methyl)amino]-2-oxoethyl]-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432078.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)
![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)

![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)
![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)

![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
